molecular formula C20H30O4 B163660 5(S)-HpEPE CAS No. 143292-98-2

5(S)-HpEPE

Cat. No.: B163660
CAS No.: 143292-98-2
M. Wt: 334.4 g/mol
InChI Key: NKXYOIJDQPQELO-GHWNLOBHSA-N
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Description

Overview of Eicosanoid Pathways and Lipid Mediators

The three main enzymatic pathways involved in eicosanoid synthesis yield distinct classes of lipid mediators.

The COX pathway is primarily responsible for the production of prostaglandins (B1171923) (PGs) and thromboxanes (TXs), collectively known as prostanoids. wikipedia.orgwikipedia.orgnih.govnih.gov This pathway begins with the action of COX enzymes (COX-1 and COX-2), which convert PUFAs, notably arachidonic acid (AA), into unstable intermediates like prostaglandin (B15479496) G2 (PGG2) and prostaglandin H2 (PGH2). wikipedia.orgnih.gov COX-1 is generally constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and upregulated during inflammation. wikipedia.org Eicosapentaenoic acid (EPA) can also be metabolized by COX enzymes to produce 3-series prostaglandins and thromboxanes. nih.gov

The LOX pathways are involved in the formation of leukotrienes (LTs) and lipoxins (LXs). wikipedia.orgnih.govnih.gov Lipoxygenase enzymes are characterized by the position at which they insert oxygen into the fatty acid chain, such as 5-LOX, 12-LOX, and 15-LOX. cenmed.com These enzymes convert PUFAs like AA, EPA, and dihomo-gamma-linolenic acid (DGLA) into hydroperoxy fatty acids (HpETEs, HpEPEs, HpETrEs), which are then rapidly reduced to their corresponding hydroxy derivatives (HETEs, HEPEs, HETrEs). cenmed.com

A key step in the 5-LOX pathway is the conversion of AA to 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE), which is a precursor to leukotriene A4 (LTA4) and subsequently leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, LTE4). cenmed.com Similarly, 5-LOX acts on EPA to produce 5-hydroperoxyeicosapenataenoic acid (5-H(p)EPE), also known as 5(S)-HpEPE. uni.lunih.govnih.gov this compound can be further metabolized by 5-LOX to leukotriene A5 (LTA5), which can then be converted to leukotriene B5 (LTB5) by leukotriene A4 hydrolase. nih.govnih.gov Alternatively, this compound can be reduced by peroxidases to 5-hydroxyeicosapentaenoic acid (5(S)-HEPE). nih.govnih.gov

Lipoxins, another class of lipid mediators formed via LOX pathways, are generated from AA through the action of 15-LOX or via transcellular biosynthesis involving the cooperation of 5-LOX and 12-LOX. cenmed.com

Cytochrome P450 (CYP) enzymes represent a third major system for PUFA metabolism. wikipedia.orgnih.govnih.govontosight.ai CYP enzymes, particularly those from the CYP2C, CYP2J, and CYP2E families, metabolize AA into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). wikipedia.orgnih.govontosight.ai The CYP pathway includes ω-hydroxylases (e.g., CYP4A, CYP4F) that produce HETEs such as 20-HETE, and epoxygenases that form EETs (e.g., 14,15-EET). wikipedia.orgnih.govontosight.ai CYP enzymes are also capable of metabolizing EPA and other PUFAs. nih.govresearchgate.netresearchgate.net

Here is a summary of the main eicosanoid biosynthesis pathways and their primary products:

PathwayKey EnzymesPrimary SubstratesMain Product Classes
CyclooxygenaseCOX-1, COX-2Arachidonic Acid (AA), EPAProstaglandins (PGs), Thromboxanes (TXs)
Lipoxygenase5-LOX, 12-LOX, 15-LOXAA, EPA, DHA, DGLALeukotrienes (LTs), Lipoxins (LXs)
Cytochrome P450CYP2C, CYP2J, CYP2E, CYP4A, CYP4FAA, EPA, DHAEETs, HETEs, other hydroxy/epoxy derivatives

Lipoxygenase-Dependent Pathways

Eicosapentaenoic Acid (EPA) as a Substrate for Lipid Mediator Synthesis

Eicosapentaenoic acid (EPA, 20:5, n-3) is a long-chain omega-3 PUFA found abundantly in fatty fish and fish oil. wikipedia.orgwikipedia.orgnih.govnih.govresearchgate.netresearchgate.netwikipedia.orgwikipedia.orglipidmaps.orgnih.govnih.govwikipedia.orglipidmaps.orgresearchgate.netlipidmaps.orglipidmaps.orglipidmaps.org Along with docosahexaenoic acid (DHA), EPA serves as a crucial precursor for the synthesis of various lipid mediators, including specialized pro-resolving mediators (SPMs). researchgate.netwikipedia.orglipidmaps.orgnih.govwikipedia.orglipidmaps.orglipidmaps.orgnih.govnih.gov

A significant distinction exists between the biological activities of lipid mediators derived from omega-6 and omega-3 PUFAs. Omega-6 fatty acids, particularly AA, are the primary precursors for eicosanoids that are often associated with the initiation and propagation of inflammation, such as certain prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4). wikipedia.orgnih.govlipidmaps.orgresearchgate.netlipidmaps.org

In contrast, omega-3 fatty acids like EPA and DHA give rise to lipid mediators that are generally less inflammatory or possess anti-inflammatory and pro-resolving properties. researchgate.netresearchgate.netwikipedia.orgwikipedia.orglipidmaps.orgnih.govlipidmaps.orgresearchgate.netlipidmaps.orgnih.gov Omega-3 and omega-6 fatty acids compete for the same enzymatic machinery (COX and LOX enzymes). wikipedia.orgresearchgate.netlipidmaps.org The resulting omega-3 derived eicosanoids, such as 3-series prostaglandins and 5-series leukotrienes (like LTB5 derived from EPA), are typically less potent inflammatory mediators compared to their omega-6 derived counterparts. researchgate.net The balance between dietary intake of omega-6 and omega-3 fatty acids significantly influences the cellular lipid profile and the resulting balance of pro-inflammatory and anti-inflammatory lipid mediators. wikipedia.orgnih.govresearchgate.netlipidmaps.orglipidmaps.org

Specialized pro-resolving mediators (SPMs) are a family of lipid mediators that play an active role in the resolution of inflammation, promoting the return to tissue homeostasis. wikipedia.orgnih.gov SPMs include resolvins, protectins, and maresins. researchgate.netwikipedia.orglipidmaps.orgnih.govwikipedia.orglipidmaps.orglipidmaps.orgnih.govnih.gov EPA is a precursor for the E-series resolvins (RvE1, RvE2, RvE3). researchgate.netwikipedia.orglipidmaps.orgwikipedia.orgnih.govnih.gov

The biosynthesis of E-series resolvins typically involves initial oxygenation of EPA by enzymes such as acetylated COX-2 or certain CYP450 enzymes to form the intermediate 18-hydroxyeicosapentaenoic acid (18-HEPE). researchgate.netnih.govnih.gov Subsequently, 5-LOX acts on 18-HEPE to produce hydroperoxy intermediates, such as 5S-hydroperoxy-18R-HEPE or 5(S)-Hp-18(S)-HEPE, which are then converted to E-series resolvins like RvE1 and RvE2. researchgate.netnih.govguidetopharmacology.org

While this compound is a direct product of 5-LOX action on EPA, leading to the formation of 5-series leukotrienes (via LTA5) and 5(S)-HEPE, its role as a direct precursor in the canonical E-series resolvin pathway is not as prominent as the 18-HEPE intermediate. uni.lunih.govnih.gov However, the involvement of 5-LOX in the conversion of 18-HEPE to E-series resolvins highlights the interconnectedness of EPA metabolic pathways. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,6E,8Z,11Z,14Z,17Z)-5-hydroperoxyicosa-6,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h3-4,6-7,9-10,12-14,16,19,23H,2,5,8,11,15,17-18H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXYOIJDQPQELO-GHWNLOBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis of 5 S Hpepe

Enzymatic Formation of 5(S)-HpEPE from Eicosapentaenoic Acid

The biosynthesis of this compound is initiated by the enzymatic oxygenation of eicosapentaenoic acid (EPA). EPA is an omega-3 fatty acid with a 20-carbon chain and five cis double bonds wikipedia.org.

Role of 5-Lipoxygenase (5-LOX/ALOX5) in Initiating Oxygenation

The primary enzyme responsible for the formation of this compound from EPA is 5-lipoxygenase (5-LOX), also known as ALOX5 caymanchem.comwikipedia.org. 5-LOX is a non-heme iron-containing dioxygenase that catalyzes the initial steps in the biosynthesis of leukotrienes and other biologically active products from essential fatty acids wikipedia.org. In the context of this compound formation, 5-LOX catalyzes the insertion of molecular oxygen at the fifth carbon position of the EPA molecule caymanchem.comnih.gov. This reaction converts EPA into 5(S)-hydroperoxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid, which is this compound caymanchem.comnih.gov.

The catalytic activity of 5-LOX requires calcium, iron, and ATP as cofactors atlasgeneticsoncology.org. In intact cells, 5-LOX is activated in response to calcium influx and associates with 5-lipoxygenase activating protein (FLAP) at the nuclear membrane mdpi.com. This interaction is crucial for the enzyme to access its substrate, which is released from membrane phospholipids (B1166683) by phospholipase A₂ (PLA₂) mdpi.comatsjournals.org.

Stereospecificity of 5-LOX Activity

5-LOX exhibits high regio- and stereospecificity in its oxygenation of polyunsaturated fatty acids acs.orgplos.org. When acting on EPA, 5-LOX specifically introduces the hydroperoxy group at the carbon-5 position with an (S) configuration, leading to the formation of this compound caymanchem.comnih.gov. This stereospecificity is a defining characteristic of lipoxygenase enzymes and is crucial for determining the subsequent metabolic fate and biological activities of the resulting lipid mediators acs.org. The stereochemistry of lipid mediators, such as resolvins derived from EPA, is critical for their potent pro-resolving actions in inflammation nih.govrupress.org.

Cellular Localization and Expression of Key Biosynthetic Enzymes

The cellular localization and expression levels of 5-LOX are tightly regulated and play a significant role in controlling the biosynthesis of this compound and downstream mediators.

Modulation of 5-LOX Expression by Pro-inflammatory Stimuli

The expression and activity of 5-LOX are significantly modulated by pro-inflammatory stimuli mdpi.comoup.com. Factors associated with an inflammatory state of 5-LOX-expressing cells and their local environment can drive 5-LOX activation oup.com. For instance, during the maturation of monocytes to tissue macrophages, 5-LOX expression is upregulated oup.com. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and calcium ionophore A23187, have been shown to activate human leukocytes, leading to the biosynthesis of 5-LOX products acs.org.

Furthermore, iron homeostasis can influence 5-LOX activity and localization frontiersin.orgresearchgate.net. Exogenous iron has been shown to modulate 5-LOX intracellular localization by increasing its ability to bind to nuclear membranes, thereby activating 5-LOX-mediated inflammatory processes in macrophages frontiersin.orgresearchgate.net. This suggests a link between dysregulated iron homeostasis and inflammation involving cell-mediated immunity frontiersin.org.

Modulation of 5-LOX expression can also occur at the transcriptional level. For example, caffeic acid has been shown to ameliorate damage by down-regulating 5-LOX mRNA expression and protein levels mdpi.com. Aberrant DNA methylation may also contribute to the up-regulated 5-LOX expression observed in some tumor cells nih.gov.

Metabolic Transformations and Downstream Pathways of 5 S Hpepe

Reduction of 5(S)-HpEPE to 5(S)-Hydroxyeicosapentaenoic Acid (5(S)-HEPE)

One of the primary metabolic fates of this compound is its reduction to 5(S)-hydroxyeicosapentaenoic acid (5(S)-HEPE) caymanchem.comcaymanchem.comtargetmol.combioscience.co.uk. This conversion involves the reduction of the hydroperoxy group at the carbon-5 position to a hydroxyl group.

Peroxidase-Mediated Reduction (e.g., Glutathione (B108866) Peroxidase)

The reduction of this compound to 5(S)-HEPE is primarily catalyzed by cellular peroxidases caymanchem.comcaymanchem.comtargetmol.combioscience.co.uk. Enzymes such as glutathione peroxidase are known to facilitate this type of hydroperoxy lipid reduction mdpi.com. This enzymatic activity plays a significant role in detoxifying reactive lipid hydroperoxides like this compound and channeling them into less reactive hydroxy fatty acids.

Metabolism of 5(S)-HEPE to 5-oxo-Eicosapentaenoic Acid (5-oxo-EPE)

Following its formation, 5(S)-HEPE can be further metabolized to 5-oxo-eicosapentaenoic acid (5-oxo-EPE) mdpi.comreactome.org. This oxidative transformation involves the conversion of the hydroxyl group at the carbon-5 position into a ketone group.

Role of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

The conversion of 5(S)-HEPE to 5-oxo-EPE is catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) mdpi.comreactome.org. 5-HEDH is a microsomal enzyme that plays a key role in the metabolism of 5-hydroxy fatty acids, including both 5(S)-HETE (derived from arachidonic acid) and 5(S)-HEPE reactome.orgresearchgate.netwikipedia.org. While 5-HEDH is known to efficiently oxidize 5(S)-HETE, it also demonstrates activity towards 5(S)-HEPE, leading to the formation of 5-oxo-EPE mdpi.comreactome.org.

Cofactor Requirements for 5-HEDH Activity (NADP+)

5-Hydroxyeicosanoid dehydrogenase (5-HEDH) is a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+)-dependent dehydrogenase reactome.orgwikipedia.orgnih.govresearchgate.net. The enzyme requires NADP+ as a cofactor for the oxidation of 5(S)-HEPE to 5-oxo-EPE reactome.orgnih.gov. The availability of intracellular NADP+ can influence the rate of this reaction researchgate.netnih.gov. Studies have shown that the oxidation of 5-HETE (a similar substrate) by 5-HEDH is supported by low concentrations of NADP+ and is inhibited by NADPH, indicating a dependence on the NADP+/NADPH ratio within the cell nih.gov.

Characterization of 5-oxo-EPE as an Electrophilic Ketone Derivative

5-oxo-Eicosapentaenoic acid (5-oxo-EPE), similar to 5-oxo-ETE, is characterized as an electrophilic ketone derivative mdpi.com. Electrophilic lipids can interact with cellular components, such as cysteine residues in proteins, which can lead to downstream biological effects mdpi.comwikipedia.org.

Conversion of this compound to Leukotriene A5 (LTA5)

LTA Synthase Activity

The enzyme 5-lipoxygenase (ALOX5) possesses not only lipoxygenase activity, which converts EPA to this compound, but also leukotriene A (LTA) synthase activity. This dual functionality allows 5-LO to further metabolize this compound. Specifically, 5-LO catalyzes the dehydration of this compound to form leukotriene A5 (LTA5) mdpi.comcambridge.orgnih.gov. This conversion involves the removal of water and the formation of an epoxide ring structure.

Role of LTA5 as an Intermediate in 5-Series Leukotriene Synthesis

Leukotriene A5 (LTA5) is a pivotal intermediate in the biosynthesis of the 5-series leukotrienes. Once formed from this compound by 5-LO, LTA5 can be further metabolized by other enzymes to yield the various members of the 5-series leukotriene family caymanchem.commdpi.comcambridge.org. This downstream processing of LTA5 dictates the specific type of leukotriene produced.

Formation of 5-Series Leukotrienes (LTB5, LTC5, LTD5, LTE5)

LTA5 serves as the precursor for the formation of the dihydroxy leukotriene LTB5 and the cysteinyl leukotrienes LTC5, LTD5, and LTE5 mdpi.comcambridge.org. The conversion of LTA5 to these downstream products occurs through distinct enzymatic pathways. In neutrophils, LTA5 is primarily converted to LTB5 by the enzyme leukotriene A4 hydrolase (LTA4H) mdpi.com. In other cell types, such as eosinophils, mast cells, and macrophages, LTA5 can be conjugated with glutathione by leukotriene C4 synthase (LTC4S) to form LTC5 mdpi.compharmgkb.org. LTC5 can then be sequentially metabolized to LTD5 and subsequently to LTE5 by the removal of specific amino acids mdpi.comcambridge.org. These 5-series leukotrienes are analogs of the arachidonic acid-derived 4-series leukotrienes but contain five double bonds instead of four mdpi.comwikipedia.org. Research indicates that the 5-series leukotrienes, such as LTB5, LTC5, LTD5, and LTE5, are generally less potent in stimulating target cells and tissues compared to their arachidonic acid-derived counterparts (LTB4, LTC4, LTD4, LTE4) mdpi.comcambridge.orgwikipedia.org.

Data Table: 5-Series Leukotrienes Derived from LTA5

CompoundPrecursorEnzyme
LTB5LTA5Leukotriene A4 Hydrolase (LTA4H)
LTC5LTA5Leukotriene C4 Synthase (LTC4S)
LTD5LTC5-
LTE5LTD5-

Contribution of this compound to Specialized Pro-resolving Mediator (SPM) Pathways

In addition to its role in leukotriene synthesis, this compound also participates in the biosynthesis of specialized pro-resolving mediators (SPMs), particularly the E-series resolvins mdpi.comnih.gov. SPMs represent a class of lipid mediators that actively promote the resolution of inflammation nih.govfrontiersin.org.

Resolvin E-Series (RvE) Biosynthesis

The E-series resolvins (RvE) are SPMs derived from EPA mdpi.commdpi.comnih.gov. Their biosynthesis involves lipoxygenase enzymes, and this compound plays a role in the formation of at least one member of this series, RvE4 acs.orgnih.govfrontiersin.org.

Role of 15-Lipoxygenase in 1this compound Formation

While this compound is formed by 5-LO, the biosynthesis of some E-series resolvins, specifically RvE4, is initiated by the action of 15-lipoxygenase (15-LO) on EPA, leading to the formation of 1this compound acs.orgnih.govfrontiersin.orgcaymanchem.comacs.orgcaymanchem.comresearchgate.net. 1this compound is a monohydroperoxy fatty acid produced from EPA by 15-LO caymanchem.comglpbio.com. This highlights the involvement of multiple lipoxygenases in the pathways leading to SPMs.

Generation of Resolvin E4 (RvE4) from 1this compound and 5-LOX Action

Resolvin E4 (RvE4), a newly identified SPM, is biosynthesized from EPA through a pathway that involves both 15-LO and 5-LO acs.orgnih.govfrontiersin.orgcaymanchem.com. The process begins with the conversion of EPA to 1this compound by 15-LO acs.orgnih.govfrontiersin.orgacs.orgcaymanchem.comresearchgate.net. This 1this compound intermediate is then further lipoxygenated by 5-LO acs.orgnih.govfrontiersin.orgresearchgate.net. This sequential action of 15-LO and 5-LO on EPA, with 1this compound as an intermediate, leads to the formation of a hydroperoxy-hydroxy intermediate (specifically, 15S-hydroxy-5S-HpEPE) nih.govnih.govfrontiersin.orgresearchgate.net. This intermediate is subsequently reduced by peroxidases to generate RvE4 (5S,15S-dihydroxy-eicosapentaenoic acid) nih.govacs.orgnih.govfrontiersin.orgacs.orgresearchgate.net. This demonstrates a transcellular or coordinated enzymatic process involving the products of different lipoxygenase actions. RvE4 has been detected in human macrophages and neutrophils, particularly under hypoxic conditions acs.orgnih.govcaymanchem.com.

Data Table: RvE4 Biosynthesis Pathway

StepEnzymeSubstrateProduct
115-Lipoxygenase (15-LO)EPA1this compound
25-Lipoxygenase (5-LO)1this compound15S-hydroxy-5S-HpEPE (intermediate)
3Peroxidase15S-hydroxy-5S-HpEPEResolvin E4 (RvE4)
Transcellular Biosynthesis Mechanisms for RvE4 (e.g., M2 Macrophage and Neutrophil Co-cultures)

Resolvin E4 (RvE4), a specialized pro-resolving mediator (SPM), is produced from EPA through enzymatic pathways involving lipoxygenases. The synthesis of RvE4 is notably enhanced in co-cultures of M2 macrophages and neutrophils, suggesting a transcellular biosynthetic mechanism caymanchem.comcaymanchem.comnih.govfrontiersin.orgresearchgate.net. This process is indicated to involve both 15-lipoxygenase (15-LO) and 5-lipoxygenase (5-LO) activities caymanchem.comcaymanchem.com. RvE4 is generated by isolated human M2 macrophages or polymorphonuclear (PMN) neutrophils, particularly under normoxic or hypoxic conditions caymanchem.comcaymanchem.comnih.govfrontiersin.orgresearchgate.netacs.org. The biosynthesis of RvE4 in human macrophages and neutrophils is dependent on the availability of EPA released from cellular phospholipids (B1166683) and triglycerides nih.govfrontiersin.orgresearchgate.net.

Peroxidase-Mediated Reduction in RvE4 Synthesis

The biosynthesis of RvE4 from EPA involves several enzymatic steps, including peroxidase-mediated reduction of hydroperoxide intermediates. The initial step involves 15-LOX acting on EPA to produce 15S-HpEPE acs.orgnih.govacs.orgresearchgate.netresearchgate.net. This hydroperoxide is then reduced to the corresponding alcohol, 15S-HEPE, by peroxidase activity acs.orgnih.govacs.orgresearchgate.netresearchgate.net. Subsequently, 15S-HEPE is acted upon by 5-LOX to form the intermediate 15S-H,5S-HpEPE, which undergoes a further reduction by peroxidase enzymes to yield RvE4 nih.govacs.orgresearchgate.netresearchgate.net. Thus, peroxidase activity plays a crucial role in converting the hydroperoxy groups at the 5S and 15S positions to hydroxyl groups during RvE4 synthesis acs.orgresearchgate.net.

Comparative Analysis of Metabolites from Arachidonic Acid (AA) and EPA Pathways

Arachidonic acid (AA) and eicosapentaenoic acid (EPA) are both 20-carbon polyunsaturated fatty acids that serve as primary substrates for the biosynthesis of eicosanoids and other oxylipins researchgate.netnih.govspandidos-publications.comskinident.worldwikipedia.org. These fatty acids are metabolized through enzymatic pathways primarily involving cyclooxygenases (COX) and lipoxygenases (LOX) researchgate.netnih.govskinident.world.

The metabolic products derived from AA (an omega-6 fatty acid) and EPA (an omega-3 fatty acid) exhibit distinct structural features and bioactivities. AA metabolism via COX enzymes yields 2-series prostaglandins (B1171923) (PGs) and thromboxanes (TXs), while metabolism via LOX enzymes produces 4-series leukotrienes (LTs) researchgate.netnih.gov.

In contrast, EPA metabolism through the same enzymatic pathways generates 3-series prostaglandins and thromboxanes via COX, and 5-series leukotrienes via LOX researchgate.netnih.govwikipedia.orgub.edu. Additionally, EPA is the precursor for the E-series resolvins, including RvE4 caymanchem.comcaymanchem.comresearchgate.netportlandpress.commdpi.com.

EPA can influence AA metabolism by competing for the same enzymes, such as COX and LOX, and can also indirectly affect the expression of these enzymes researchgate.netnih.gov. This competitive interaction can lead to a decrease in the production of AA-derived metabolites when EPA is available researchgate.netnih.gov.

Differential Bioactivity of 4-Series versus 5-Series Eicosanoids

A key difference between the metabolic products of AA and EPA lies in their biological activities, particularly in the context of inflammation. Eicosanoids derived from AA, such as the 2-series prostaglandins and 4-series leukotrienes, are widely recognized for their roles as mediators of inflammation researchgate.netnih.gov. For instance, 4-series leukotrienes are generally considered pro-inflammatory nih.govub.edu.

Conversely, eicosanoids derived from EPA, including the 3-series prostaglandins and 5-series leukotrienes, typically exhibit milder or less potent inflammatory effects compared to their AA-derived counterparts researchgate.netnih.gov. The 5-series leukotrienes, for example, are often termed "anti-inflammatory eicosanoids" due to their lower activity researchgate.netnih.gov. The EPA:AA ratio in tissues is considered a potential marker of chronic inflammation, with a lower ratio being associated with higher levels of inflammation tandfonline.com. The specialized pro-resolving mediators, such as RvE4 derived from EPA, actively contribute to the resolution of inflammation caymanchem.comcaymanchem.comnih.govfrontiersin.orgresearchgate.netmdpi.com.

Biological Roles and Mechanistic Studies of 5 S Hpepe and Its Metabolites in Cellular Systems

Signaling Mechanisms of 5(S)-HpEPE-Derived Metabolites

Metabolites of this compound have been shown to activate specific signaling pathways in different cell types, contributing to their diverse biological effects.

Nuclear Factor-Erythroid Factor 2-Related Factor 2 (Nrf2) Activation by 5(S)-HEPE and 5-oxo-EPE in Vascular Endothelial Cells

5(S)-HEPE and its metabolite, 5-oxo-EPE, have been demonstrated to activate the nuclear factor-erythroid factor 2-related factor 2 (Nrf2) pathway in human umbilical vascular endothelial cells (HUVECs). mdpi.comnih.govnih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes and plays a crucial role in protecting cells against oxidative stress and inflammation. rjraap.com Studies have shown that treatment of HUVECs with 5(S)-HEPE and 5-oxo-EPE leads to increased nuclear translocation of Nrf2 and upregulation of Nrf2-regulated genes, such as heme oxygenase-1 and cystine/glutamate transporter. nih.govnih.gov This suggests that these metabolites may contribute to the protective mechanisms in vascular endothelial cells by enhancing their antioxidant defense capacity. While 5-oxo-ETE, a metabolite derived from arachidonic acid, is known for its potent leukocyte activation, 5-oxo-EPE has been reported to have significantly lower activity in this regard. mdpi.comnih.gov

G-Protein-Coupled Receptor 119 (GPR119) Ligand Activity of 5(S)-HEPE

5(S)-HEPE has been identified as an endogenous agonist for G-Protein-Coupled Receptor 119 (GPR119). guidetopharmacology.orgd-nb.infonih.gov GPR119 is a receptor primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells, and its activation is known to stimulate glucose-dependent insulin (B600854) secretion and the release of incretins like glucagon-like peptide-1 (GLP-1). d-nb.infonih.gov Research indicates that 5(S)-HEPE activates mammalian GPR119, with reported EC50 values ranging from 0.003 to 3 µM in human and mouse receptors. guidetopharmacology.org This suggests a potential role for 5(S)-HEPE in glucose homeostasis and metabolic regulation through GPR119 activation. Studies in mice fed a high-fat diet demonstrated that 5-HEPE alleviated diet-induced obesity and insulin resistance, partly by activating the GPR119/AMPK/PGC1α pathway, which promoted adipose tissue browning. researchgate.net

Role in Inflammatory Resolution Processes

Resolvin E4 (RvE4), a metabolite derived from this compound via 1this compound and 15S-hydroxy, 5S-HpEPE intermediates, plays a significant role in the active resolution of inflammation. acs.orgcaymanchem.com RvE4 is produced by human macrophages and neutrophils, particularly under physiological hypoxic conditions. acs.orgnih.govfrontiersin.org

Efferocytosis Promotion by Resolvin E4 in Macrophages and Neutrophils

Resolvin E4 potently stimulates efferocytosis, the process by which phagocytic cells like macrophages engulf and clear apoptotic cells and cellular debris. acs.orgnih.govfrontiersin.orgnih.govnih.gov This is a critical step in the timely resolution of inflammation, preventing the release of pro-inflammatory intracellular contents from dying cells. RvE4 has been shown to enhance the efferocytosis of both senescent red blood cells and apoptotic neutrophils by human macrophages. acs.orgnih.govfrontiersin.orgnih.gov Studies have reported EC50 values of approximately 0.29 nM for the efferocytosis of senescent red blood cells and 0.23 nM for apoptotic neutrophils by human M2 macrophages in vitro. acs.orgnih.govfrontiersin.org

Data on RvE4-mediated efferocytosis:

Cell TypeTarget CellEC50 (approx.)Reference
Human M2 MacrophagesSenescent Red Blood Cells0.29 nM acs.orgnih.govfrontiersin.org
Human M2 MacrophagesApoptotic Neutrophils0.23 nM acs.orgnih.govfrontiersin.org

Studies on Specific Cell Types and Models

Research into the effects of this compound and its metabolites has been conducted using various cell types to understand their specific roles in different physiological and pathological contexts.

Human Umbilical Vascular Endothelial Cells (HUVECs)

Studies in Human Umbilical Vascular Endothelial Cells (HUVECs) have explored the effects of 5-HEPE, a metabolite of this compound, on cellular processes. Treatment of HUVECs with 5-HEPE has been shown to increase the nuclear translocation of NF-E2 related factor 2 (Nrf2). fishersci.cawikipedia.org Nrf2 is a key transcription factor involved in regulating cellular detoxification and antioxidation. fishersci.cawikipedia.org This increased nuclear translocation of Nrf2 was accompanied by the upregulation of genes regulated by Nrf2, such as heme oxygenase-1 and cystine/glutamate transporter. fishersci.ca

Furthermore, 5-HEPE treatment in HUVECs led to a marked elevation in the generation of reactive oxygen species (ROS). fishersci.ca This ROS generation was abrogated by pretreatment with an antioxidant like α-tocopherol. fishersci.ca Metabolism studies in HUVECs have indicated that 5-HEPE is converted to 5-oxo-eicosapentaenoic acid (5-oxo-EPE). fishersci.ca This metabolic conversion is suggested to be a mechanism through which 5-HEPE may exert some of its effects, similar to how 5-HETE is metabolized to 5-oxo-ETE and activates Nrf2 in these cells. fishersci.ca

The observed effects of 5-HEPE on Nrf2 activation and ROS generation in HUVECs suggest a potential role for this metabolite in influencing the redox balance and antioxidant defense mechanisms in vascular endothelial cells. fishersci.cawikipedia.org

NIH-3T3 Cells

Research using NIH-3T3 cells, a mouse fibroblast cell line, has indicated that 5-HEPE can activate peroxisome proliferator-activated receptors (PPARs). fishersci.cawikipedia.org PPARs are a group of nuclear receptor proteins that regulate gene expression and are involved in various cellular processes, including lipid metabolism, inflammation, and cell differentiation. fishersci.cawikipedia.org The activation of PPARs by 5-HEPE in NIH-3T3 cells suggests a potential mechanism through which this metabolite could influence cellular signaling pathways in fibroblasts. fishersci.cawikipedia.org

While NIH-3T3 cells are commonly used in various biological assays, including cell viability and gene expression studies nih.govnih.govwikipedia.org, the specific studies detailing the effects of this compound or its other metabolites in these cells, beyond the reported PPAR activation by 5-HEPE, were not extensively found in the provided literature.

Human Polymorphonuclear Leukocytes

Human polymorphonuclear leukocytes (PMNLs), also known as neutrophils, are a type of immune cell involved in the inflammatory response. 5-LOX, the enzyme that produces this compound from EPA, is primarily expressed in myeloid cells, including neutrophils and macrophages. thegoodscentscompany.com In PMNLs, EPA can be metabolized by 5-LOX to form this compound, which is then further processed. wikipedia.org

Studies have investigated the effects of 5-HEPE on PMNL function, noting that 5-HEPE did not enhance chemotaxis in these cells, unlike 5-HETE. fishersci.cawikipedia.org PMNLs also possess a specific microsomal dehydrogenase that can oxidize the 5-hydroxyl group of 5(S)-hydroxyeicosanoids, such as 5(S)-HETE, to a 5-oxo group. metabolomicsworkbench.org This enzyme exhibits stereospecificity for the 5(S) configuration. metabolomicsworkbench.org While this enzyme's activity on 5-HEPE (a 5(S)-hydroxyeicosapentaenoic acid) is not explicitly detailed in the provided snippets, the presence of such a dehydrogenase in PMNLs suggests a potential metabolic fate for 5-HEPE in these cells, leading to the formation of 5-oxo-EPE.

PMNLs are also involved in the biosynthesis of E-series resolvins, such as Resolvin E2 (RvE2), from 18-HEPE, another EPA-derived lipid mediator. researchgate.netnih.gov This process can involve 5-LOX activity, highlighting the complex lipid mediator pathways active in these immune cells. researchgate.net

M2 Macrophages

Macrophages are immune cells that exhibit plasticity and can differentiate into different functional phenotypes, including pro-inflammatory M1 macrophages and anti-inflammatory M2 macrophages. M2 macrophages play a significant role in the resolution of inflammation and tissue repair. massbank.euresearchgate.net These cells are known to express lipoxygenases, including 5-LOX, and are involved in the synthesis of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids like EPA and DHA. thegoodscentscompany.com

While macrophages are capable of producing 5-LOX metabolites, and M2 macrophages are known to metabolize other lipid mediators into less active products metabolomicsworkbench.org, direct studies specifically detailing the biological roles and mechanistic effects of this compound or its immediate metabolites like 5-HEPE or 5-oxo-EPE specifically on M2 macrophage polarization or function were not prominently featured in the provided search results. However, Resolvin E4 (RvE4), an EPA-derived SPM whose biosynthesis can involve lipoxygenase activity, has been shown to stimulate efferocytosis in human M2 macrophages. thegoodscentscompany.com This indicates that EPA-derived mediators processed by pathways that may involve 5-LOX can influence M2 macrophage function, although the direct role of this compound or 5-HEPE in this specific context requires further investigation.

Compound NamePubChem CIDCellular System StudiesKey Findings
This compound5283184Human Polymorphonuclear LeukocytesIntermediate in EPA metabolism by 5-LOX. wikipedia.org
5(S)-HEPE5283193HUVECs, NIH-3T3 Cells, Human Polymorphonuclear LeukocytesIncreases Nrf2 nuclear translocation and antioxidant enzyme expression in HUVECs. fishersci.cawikipedia.org Increases ROS generation in HUVECs. fishersci.ca Activates PPARs in NIH-3T3 cells. fishersci.cawikipedia.org Did not enhance chemotaxis in PMNLs. fishersci.cawikipedia.org Metabolized to 5-oxo-EPE in HUVECs. fishersci.ca
5-oxo-EPENot FoundHUVECs, Human Polymorphonuclear LeukocytesMetabolite of 5-HEPE in HUVECs. fishersci.ca Suggested to activate Nrf2 in HUVECs. fishersci.ca Has reduced ability to activate leukocytes compared to 5-oxo-ETE. wikipedia.org
5(S)-HpETE5280778Human Polymorphonuclear LeukocytesIntermediate in AA metabolism by 5-LOX. wikipedia.org
5(S)-HETE5283192HUVECs, Human Polymorphonuclear LeukocytesIncreases Nrf2 activation and antioxidant enzyme expression in HUVECs. fishersci.cawikipedia.org Enhances chemotaxis and promotes degranulation in PMNLs. fishersci.cawikipedia.orglipidmaps.org Metabolized to 5-oxo-ETE in HUVECs and PMNLs. fishersci.cawikipedia.orgmetabolomicsworkbench.org
5-oxo-ETE5283159HUVECs, Human Polymorphonuclear LeukocytesMetabolite of 5-HETE. fishersci.cawikipedia.orgmetabolomicsworkbench.org Increases Nrf2 activation in HUVECs. fishersci.ca Potent stimulator of human leukocytes, particularly eosinophils. wikipedia.orgnih.govmetabolomicsworkbench.org
EPA446284Human Polymorphonuclear Leukocytes, M2 MacrophagesPrecursor to this compound and E-series resolvins. fishersci.cawikipedia.orgthegoodscentscompany.comresearchgate.net
AA444899Human Polymorphonuclear LeukocytesPrecursor to 5(S)-HpETE. fishersci.cawikipedia.orgthegoodscentscompany.comnih.gov
Resolvin E2 (RvE2)16061125Human Polymorphonuclear LeukocytesEPA-derived SPM, biosynthesis involves 5-LOX pathway from 18-HEPE. researchgate.netnih.gov Exhibits anti-inflammatory properties. researchgate.net
Resolvin E4 (RvE4)Not FoundM2 MacrophagesEPA-derived SPM, stimulates human M2 macrophage efferocytosis. thegoodscentscompany.com
18-HEPE16061132Human Polymorphonuclear LeukocytesPrecursor to E-series resolvins like RvE2. researchgate.netnih.gov
12(S)-HETE5283155M2 MacrophagesMetabolized by M2 macrophages into less active products. metabolomicsworkbench.org

Future Directions in 5 S Hpepe Research

Elucidation of Novel Metabolic Branch Points

Current research indicates that 5(S)-HpEPE is primarily metabolized to leukotriene A5 (LTA5), a precursor to other 5-series leukotrienes, or reduced to 5(S)-HEPE by peroxidases caymanchem.com. However, the complete metabolic landscape of this compound may involve additional enzymatic or non-enzymatic transformations. Future research should focus on employing advanced lipidomics techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify and characterize novel metabolic products of this compound in various cellular and tissue contexts. Investigating the potential involvement of cytochrome P450 enzymes or other lipoxygenases in this compound metabolism could reveal previously uncharacterized metabolic branch points encyclopedia.pub. Understanding these pathways is crucial for fully appreciating the downstream effects and regulatory mechanisms of this compound.

Identification of Additional Receptor Targets for this compound and its Metabolites

While some downstream metabolites of the 5-LO pathway, such as 5-oxo-ETE and 5(S)-HETE, have been shown to interact with specific receptors like OXER1 and potentially PPARγ, the direct receptor targets for this compound itself remain less characterized wikipedia.orgwikipedia.org. Future studies should aim to identify and validate specific protein receptors or binding partners for this compound using techniques like receptor binding assays and affinity purification followed by mass spectrometry. Furthermore, exploring whether 5(S)-HEPE or other novel metabolites identified through metabolic profiling interact with known or novel lipid receptors, such as G protein-coupled receptors (GPCRs) or nuclear receptors, is a critical area for future investigation mdpi.commdpi.com. This will help to fully delineate the signaling mechanisms initiated by this compound and its derivatives.

Advanced Mechanistic Investigations into Cellular Signaling Pathways

Research has begun to explore the effects of 5-LO metabolites, including those derived from EPA, on cellular signaling pathways, such as the activation of Nrf2 by 5-HEPE and 5-oxo-EPE mdpi.com. Future research should delve deeper into the specific cellular signaling cascades modulated by this compound and its metabolites. This could involve detailed investigations using techniques like Western blotting, reporter assays, and phosphoproteomics to map the downstream signaling events triggered by receptor activation or other interactions. Understanding how this compound influences key pathways involved in inflammation, cell survival, or other biological processes will provide insights into its functional significance wikipedia.orgnih.govnih.gov.

Development of Biotechnological Production Methods for Research Reagents

The availability of high-purity this compound is essential for conducting rigorous research into its biological activities myskinrecipes.comscbt.com. Currently, this compound is available as a research reagent, often produced through chemical synthesis or enzymatic methods caymanchem.comscbt.com. Future directions include the development of more efficient and scalable biotechnological production methods. This could involve exploring engineered microbial systems or enzymatic biocatalysis approaches to produce this compound and its metabolites in higher yields and purity nih.govbibliotekanauki.pl. Such advancements would facilitate larger-scale studies, including those requiring significant quantities of the compound for in vivo experiments or high-throughput screening.

Q & A

Q. What enzymatic pathways synthesize this compound, and how can their activity be experimentally modulated?

  • Methodological Answer : this compound is produced via 5-lipoxygenase (5-LO) oxidation of eicosapentaenoic acid (EPA). To study this, incubate purified 5-LO with EPA in vitro under controlled O₂ levels and measure product formation via UV spectroscopy (absorbance at 235 nm for conjugated dienes) or LC-MS. Inhibitors like zileuton or siRNA knockdown in cell models (e.g., neutrophils) can suppress 5-LO activity .

Q. What are the key stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : Store lyophilized this compound at -20°C or -80°C in inert atmospheres to prevent hydroperoxide degradation. In solution, use ethanol or DMSO as solvents and avoid repeated freeze-thaw cycles. Monitor purity via HPLC-UV (200-300 nm scans for peroxides) and validate stability over time under experimental conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound across different cell types?

  • Methodological Answer : Systematically evaluate variables such as cell-specific expression of downstream enzymes (e.g., peroxidases or LTA4 synthase), redox environments, and competing metabolic pathways. Use genetic knockouts (e.g., CRISPR/Cas9 in HEK293 cells) or isotopic tracing (¹⁴C-EPA) to track flux toward leukotrienes vs. resolvins . Statistical meta-analysis of published data can identify confounding factors like assay sensitivity or donor variability .

Q. What experimental designs are optimal for studying this compound's dual role in pro-inflammatory (leukotriene) and pro-resolving (resolvin) pathways?

  • Methodological Answer : Employ time-course experiments in primary human macrophages or murine inflammation models to map temporal metabolite profiles. Combine targeted lipidomics (LC-MS/MS) with functional assays (e.g., chemotaxis or cytokine release). Use pathway-specific inhibitors (e.g., MK-886 for LTA4 synthase) to isolate contributions to each pathway . Triangulate findings with transcriptomic data to link metabolite levels to gene regulatory networks .

Q. How can researchers address reproducibility challenges in this compound studies, particularly in vivo models?

  • Methodological Answer : Standardize animal diets (EPA content), genetic backgrounds, and sampling protocols (e.g., timing post-stimulus). Use littermate controls and power analyses to determine cohort sizes. Validate findings across multiple models (e.g., zymosan-induced peritonitis vs. DSS colitis). Report full methodological details, including LC-MS parameters and statistical tests, following guidelines like ARRIVE 2.0 .

Methodological Resources

  • Spectral Data : Reference mzCloud’s manually curated MS libraries for this compound fragmentation patterns .
  • Pathway Mapping : Use pathway analysis tools (e.g., LipidMAPS or KEGG) to contextualize this compound within eicosanoid networks .
  • Data Validation : Apply criteria from Exploration of Innovations for statistical rigor, including effect sizes, confidence intervals, and replication in independent cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.